4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid
Overview
Description
4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid typically involves the reaction of azetidine derivatives with benzoic acid derivatives. One common method involves the use of tert-butyl 3-azetidinecarboxylate as a starting material, which is then reacted with 4-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce azetidine alcohols or amines .
Scientific Research Applications
4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential drug candidates, particularly in the development of inhibitors and modulators of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound can act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary but often include key enzymes in metabolic pathways or signaling cascades. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Used as a rigid linker in PROTAC development for targeted protein degradation.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Used as a semi-flexible linker in PROTAC development.
2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid: Another azetidine derivative used in similar applications.
Uniqueness
4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid is unique due to its specific structure, which provides a balance of rigidity and flexibility. This makes it particularly useful in the development of bifunctional molecules like PROTACs, where the spatial arrangement of functional groups is crucial for activity. Its tert-butoxycarbonyl group also provides protection during synthetic transformations, allowing for selective deprotection and further functionalization .
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-12(9-16)10-4-6-11(7-5-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAEHXZSKDOAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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